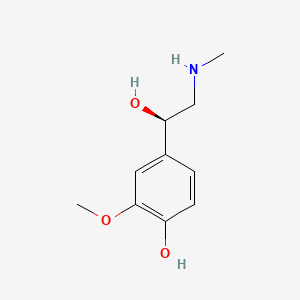

![molecular formula C15H12N2O5S B1201696 2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide CAS No. 182502-68-7](/img/structure/B1201696.png)

2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

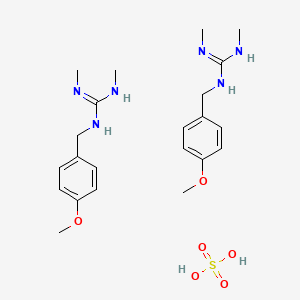

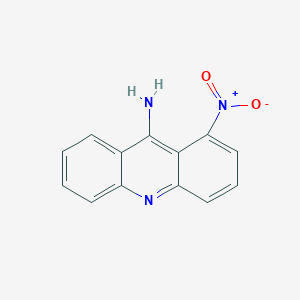

SCP-1 is a novel derivative of acetaminophen (also known as paracetamol). Unlike its parent compound, SCP-1 exhibits significantly diminished hepatotoxicity and nephrotoxicity. This makes it an intriguing candidate for further exploration in drug development. The compound’s chemical structure is characterized by an N-(alpha-(1,2-benzisothiazol-3(2HO-ona-1,1-dioxide-2-yl)-acetyl)-p-aminophenol) moiety .

Preparation Methods

Synthetic Routes:: The synthesis of SCP-1 involves a two-step process:

O-Acylation: SCP-1 is prepared by triflic acid-catalyzed O-acylation of acetaminophen with chloroalkanoyl chlorides.

Nitration: The resulting chloroesters are then nitrated using silver nitrate to yield SCP-1 and its nitrate ester analogs.

Industrial Production:: While specific industrial production methods are not widely documented, the synthetic routes mentioned above can be adapted for large-scale production.

Chemical Reactions Analysis

SCP-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly reported in the available literature. preliminary hepatotoxicity studies indicate that the nitrate esters of SCP-1 are well-tolerated by human hepatocytes and exhibit antipyretic activity similar to acetaminophen .

Scientific Research Applications

Medicine: Due to its reduced toxicity, SCP-1 could serve as an analgesic or antipyretic agent.

Chemistry: Researchers may explore its reactivity and use it as a building block for other compounds.

Biology: Investigating SCP-1’s effects on cellular pathways and biological systems is warranted.

Mechanism of Action

The exact mechanism by which SCP-1 exerts its effects remains to be fully elucidated. it likely involves interactions with molecular targets and signaling pathways. Further research is needed to understand its mode of action.

Comparison with Similar Compounds

SCP-1’s uniqueness lies in its reduced toxicity compared to acetaminophen and other nitrate ester derivatives. Similar compounds include acetaminophen itself and related derivatives, but none exhibit SCP-1’s specific combination of properties .

Properties

CAS No. |

182502-68-7 |

|---|---|

Molecular Formula |

C15H12N2O5S |

Molecular Weight |

332.3 g/mol |

IUPAC Name |

N-(4-hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |

InChI |

InChI=1S/C15H12N2O5S/c18-11-7-5-10(6-8-11)16-14(19)9-17-15(20)12-3-1-2-4-13(12)23(17,21)22/h1-8,18H,9H2,(H,16,19) |

InChI Key |

PUPNJSIFIXXJCH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=C(C=C3)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=C(C=C3)O |

Synonyms |

N-(alpha-(1,2-benzisothiazol-3(2H)-ona-1,1-dioxide-2-yl)acetyl)-p-aminophenol SCP 1 SCP-1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[1,3-dihydroperimidine-2,1'-cycloheptane]](/img/structure/B1201623.png)

![12-methyl-2,22-dioxa-12-azapentacyclo[12.8.0.01,10.03,8.016,21]docosa-3,5,7,9,14,16,18,20-octaene](/img/structure/B1201624.png)

![1-(4-Fluorophenyl)-2-[[4-(2-furanylmethyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1201626.png)